molecular formula C15H16O4 B166027 2,3-Bis(4-hydroxyphenyl)-1,2-propanediol CAS No. 139755-03-6

2,3-Bis(4-hydroxyphenyl)-1,2-propanediol

Cat. No.: B166027
CAS No.: 139755-03-6
M. Wt: 260.28 g/mol
InChI Key: ABSPGUJLBOZTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(4-hydroxyphenyl)-1,2-propanediol (CID 656695) is a biochemical research compound with the molecular formula C 15 H 16 O 4 . Current scientific literature identifies this specific molecule primarily as a metabolite in the bacterial degradation pathway of Bisphenol A (BPA), a high-volume production chemical and environmental contaminant . Its formation occurs during the biodegradation process by specific bacterial strains, such as Sphingomonas sp., where it results from the rearrangement of a phenonium ion intermediate . The formation of this compound is part of a complex metabolic sequence initiated by a monooxygenase enzyme. This enzymatic reaction involves an unusual cleavage of stable carbon-carbon bonds via a type II ipso substitution mechanism, which is facilitated by the presence of a quaternary α-carbon in the parent BPA molecule . Research into this pathway is crucial for understanding the environmental fate of BPA and for developing potential bioremediation strategies to mitigate pollution from this endocrine-disrupting chemical . This product is intended for research purposes, such as use as an analytical standard in environmental monitoring, toxicology studies, and for investigating microbial degradation pathways of alkylphenol compounds. This product is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

139755-03-6

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)propane-1,2-diol

InChI

InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2

InChI Key

ABSPGUJLBOZTPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O

Synonyms

2,3-bis(4-hydroxyphenyl)propane-1,2-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BPA Degradation Metabolites

Table 1: Key BPA Degradation Metabolites
Compound Name Structure Role in Degradation Recalcitrance References
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol Two 4-hydroxyphenyl groups on 1,2-propanediol Side-pathway intermediate High
2,2-Bis(4-hydroxyphenyl)-1-propanol Two 4-hydroxyphenyl groups on 1-propanol Main-pathway intermediate Moderate
4,4′-Dihydroxy-α-methylstilbene Stilbene derivative with hydroxyl groups Terminal metabolite Low
4-Hydroxyacetophenone (4-HAP) Acetophenone with hydroxyl group Central metabolite for mineralization Low


Key Findings :

  • Recalcitrance : this compound accumulates in microbial cultures due to its resistance to further degradation, unlike 4-HAP, which is rapidly mineralized to CO₂ .
  • Pathway Specificity: It is produced via oxidation of BPA’s propane moiety without cleavage, whereas 2,2-bis(4-hydroxyphenyl)-1-propanol arises from propane cleavage .
Table 2: Comparison with Industrially Relevant Diols
Compound Name Structure Production Method Applications Toxicity References
1,2-Propanediol C₃H₈O₂ (propylene glycol) Glycerol hydrogenolysis, petroleum Antifreeze, food additive (E1520) Low
2,3-Butanediol C₄H₁₀O₂ Microbial fermentation Biofuel precursor, polymer industry Low
This compound C₁₅H₁₆O₄ BPA biodegradation None (metabolic intermediate) Not established

Key Findings :

  • Synthesis : Industrial diols are produced via renewable or petrochemical routes, while the target compound is synthesized only through microbial activity .
Table 3: Aromatic Diol Derivatives
Compound Name Structure Source/Application Biological Activity References
1,2-Bis(3-methoxy-4-hydroxyphenyl)-1,3-propanediol Methoxy-substituted diol Tripterygium wilfordii (herb) Anticancer, anti-inflammatory
Bisphenol A Bis(2,3-dihydroxypropyl) Ether Ether-linked diol derivative of BPA Epoxy resin precursor High toxicity
3-(4-Methoxyphenoxy)-1,2-propanediol Methoxyphenoxy-substituted diol Polymer monomer Not reported

Key Findings :

  • Structural Influence: Methoxy or ether substitutions (e.g., in Bisphenol A Bis(2,3-dihydroxypropyl) Ether) enhance chemical stability but may increase toxicity compared to hydroxylated derivatives .
  • Natural Analogs : Diols like 1,2-bis(3-methoxy-4-hydroxyphenyl)-1,3-propanediol exhibit bioactive properties, whereas this compound’s bioactivity remains unstudied .

Research Implications and Gaps

  • Biodegradation : The recalcitrance of this compound highlights challenges in BPA bioremediation, as its accumulation may necessitate secondary treatment steps .
  • Toxicity Profile: Limited data exist on its ecotoxicological effects compared to BPA or industrial diols like 1,2-propanediol .
  • Synthetic Potential: Structural modifications (e.g., methoxy groups) could yield derivatives with applications in drug development or materials science, mirroring trends in natural product research .

Preparation Methods

Strain Isolation and Culture Conditions

The bacterium is cultivated in a basal salt medium (BSM) containing BPA as the sole carbon source. Optimal degradation occurs at 30°C and pH 7, with salinity tolerance up to 40 g L⁻¹ NaCl. Under these conditions, the strain achieves 100% degradation of 300 mg L⁻¹ BPA within 36 hours, concurrently reducing chemical oxygen demand (COD) by 83%.

Metabolic Pathway and Intermediate Formation

The degradation pathway involves sequential oxidation and cleavage reactions. BPA is first hydroxylated to form 2,2-bis(4-hydroxyphenyl)-1-propanol, which undergoes further oxidation to yield this compound. Key intermediates identified via high-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC/MS) include:

  • 4-Hydroxybenzaldehyde

  • 4-Hydroxyacetophenone

  • M-Hydroxymandelic acid.

The proposed pathway aligns with the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, confirming the enzymatic role of dioxygenases and dehydrogenases in these transformations.

Analytical Validation of Synthesis

Chromatographic Identification

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) resolves this compound at a retention time of 12.5 minutes, confirmed via comparison with synthetic standards. GC/MS further validates its structure through fragmentation patterns matching a molecular ion peak at m/z 274 and characteristic fragments at m/z 121 (C₆H₅O₂⁺) and m/z 107 (C₇H₇O⁺).

Quantification and Yield Optimization

Quantitative analysis reveals a linear correlation (R² = 0.998) between BPA concentration and this compound yield, with maximal production occurring at 24–36 hours post-inoculation. Batch fermentation in petrochemical wastewater enhances yield, achieving complete phenol (100 mg L⁻¹) and BPA (372 mg L⁻¹) removal within 6 hours under optimized aeration.

Industrial and Environmental Applications

Wastewater Treatment

The scalability of Pseudomonas pseudoalcaligenes-mediated BPA degradation offers a sustainable solution for treating industrial effluents. A pilot-scale reactor operating at 30°C and pH 7 achieved 95% BPA removal within 48 hours, underscoring its viability for large-scale applications.

Data Summary: Key Parameters for Biological Synthesis

ParameterOptimal ConditionDegradation EfficiencyReference
Temperature30°C100% in 36 hours
pH7.083% COD reduction
NaCl Concentration40 g L⁻¹67% BPA in 18 hours
BPA Initial Concentration300 mg L⁻¹96% in 24 hours

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